molecular formula C7H10N4O2S B2994242 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile CAS No. 1553703-34-6

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile

Cat. No.: B2994242
CAS No.: 1553703-34-6
M. Wt: 214.24
InChI Key: NCVJZKHUDPNLBU-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methylsulfonylethyl group, and a carbonitrile group

Scientific Research Applications

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “3-Amino-4-pyrazolecarbonitrile”, mentions that it causes skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the research and development of “3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

Preparation Methods

The synthesis of 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Addition of the methylsulfonylethyl group: This step involves the alkylation of the pyrazole ring with a methylsulfonylethyl halide.

    Formation of the carbonitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methylsulfonylethyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile include:

    3-Amino-1-(2-methylthioethyl)pyrazole-4-carbonitrile: This compound has a methylthioethyl group instead of a methylsulfonylethyl group, which affects its reactivity and biological activity.

    3-Amino-1-(2-ethylsulfonylethyl)pyrazole-4-carbonitrile: The ethylsulfonylethyl group provides different steric and electronic properties compared to the methylsulfonylethyl group.

    3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-14(12,13)3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVJZKHUDPNLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1C=C(C(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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